molecular formula C14H14ClNO3S B7813025 5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride

5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride

Cat. No.: B7813025
M. Wt: 311.8 g/mol
InChI Key: WOFAKWXHSMUZAN-UHFFFAOYSA-N
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Description

5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its molecular structure, which includes a naphthalene ring substituted with a sulfonyl chloride group and an amide group derived from 2-methylpropanoic acid. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride typically involves the following steps:

  • Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to introduce a nitro group at the 1-position, forming 1-nitronaphthalene.

  • Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 1-aminonaphthalene.

  • Sulfonylation: The amino group in 1-aminonaphthalene is then sulfonylated using chlorosulfonic acid, resulting in 1-naphthalenesulfonyl chloride.

  • Amidation: Finally, the sulfonyl chloride group is reacted with 2-methylpropanoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale production may also employ advanced purification techniques, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form naphthalene-1-sulfonic acid derivatives.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group.

  • Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form sulfonate esters or sulfonamides, respectively.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as methanol (CH3OH) and aniline (C6H5NH2) are used in substitution reactions, typically under mild conditions.

Major Products Formed:

  • Oxidation: Naphthalene-1-sulfonic acid derivatives.

  • Reduction: Naphthalene-1-sulfonic acid.

  • Substitution: Sulfonate esters and sulfonamides.

Scientific Research Applications

5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

  • Biology: The compound is used as a fluorescent probe in biological studies to label and track biomolecules.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, forming covalent bonds that modify the target molecules. This reactivity is exploited in various applications, such as labeling biomolecules or synthesizing complex organic compounds.

Comparison with Similar Compounds

  • Dansyl chloride

  • Anthranilic acid chloride

  • 4-Aminobenzenesulfonyl chloride

Properties

IUPAC Name

5-(2-methylpropanoylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9(2)14(17)16-12-7-3-6-11-10(12)5-4-8-13(11)20(15,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAKWXHSMUZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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